
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride: is an organic compound with the molecular formula C₇H₁₂FNO It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of four methyl groups and a carbonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride typically involves the reaction of 2,2,3,3-tetramethylaziridine with a fluorinating agent. One common method is the reaction of 2,2,3,3-tetramethylaziridine with phosgene (carbonyl chloride) in the presence of a base such as triethylamine, followed by treatment with a fluorinating agent like hydrogen fluoride or a fluoride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be attacked by nucleophiles, leading to the formation of substituted products.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions.
Ring-opening reactions: Nucleophiles like water, alcohols, or amines can be employed, often in the presence of a catalyst or under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substituted products: Depending on the nucleophile used, various substituted derivatives can be formed.
Amine derivatives: Ring-opening reactions typically yield amine derivatives.
Oxidation and reduction products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s ability to undergo ring-opening reactions makes it useful in the synthesis of biologically active molecules. It can be used to create amine derivatives that may have pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new products and processes.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride involves its reactivity with nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. Additionally, the aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound, which lacks the methyl groups and carbonyl fluoride group.
2,2,3,3-Tetramethylaziridine: Similar structure but without the carbonyl fluoride group.
1-Aziridinecarbonyl chloride: Similar structure but with a carbonyl chloride group instead of carbonyl fluoride.
Uniqueness: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is unique due to the presence of both the highly reactive carbonyl fluoride group and the sterically hindered aziridine ring. This combination of features allows for a wide range of chemical reactions and applications that are not possible with simpler aziridine derivatives.
Propriétés
Numéro CAS |
73867-19-3 |
|---|---|
Formule moléculaire |
C7H12FNO |
Poids moléculaire |
145.17 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylaziridine-1-carbonyl fluoride |
InChI |
InChI=1S/C7H12FNO/c1-6(2)7(3,4)9(6)5(8)10/h1-4H3 |
Clé InChI |
BTTCKKDDPREBEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1C(=O)F)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


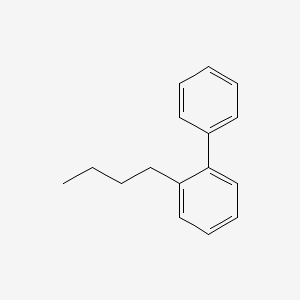

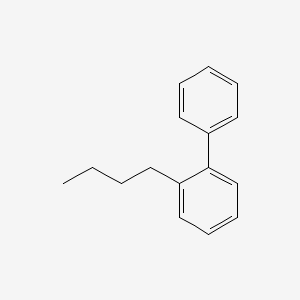
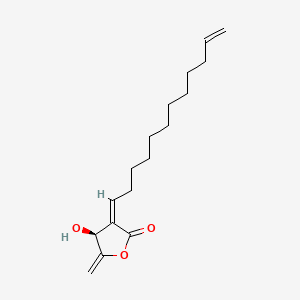


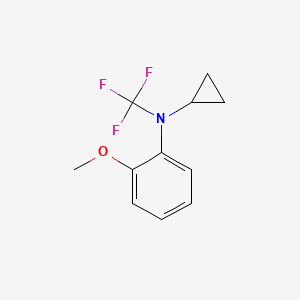
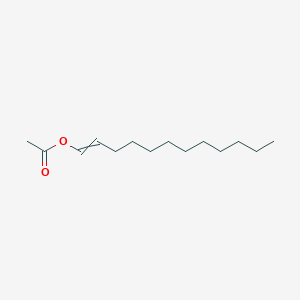
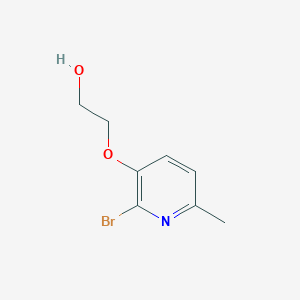
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
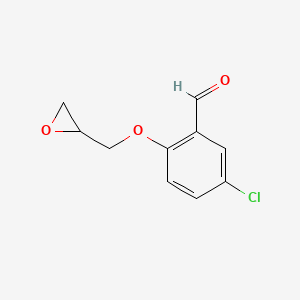
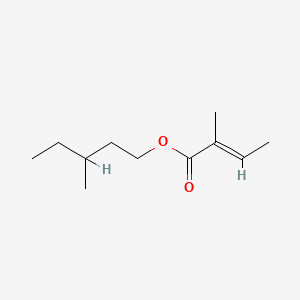
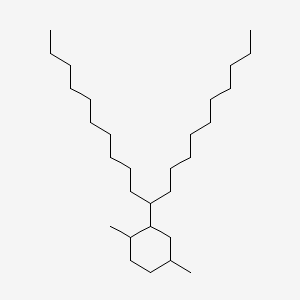
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
